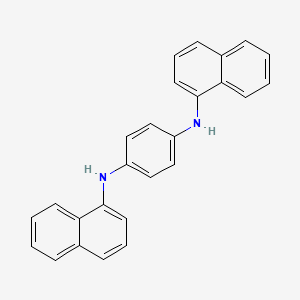
N,N'-di(naphthalen-1-yl)benzene-1,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-Bis(1-naphthyl)-1,4-phenylenediamine is a well-known compound in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). This compound is recognized for its excellent hole-transporting properties, making it a crucial component in various optoelectronic devices .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(1-naphthyl)-1,4-phenylenediamine typically involves the reaction of 1-naphthylamine with 1,4-dibromobenzene under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as palladium acetate, and a base, like potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of N,N’-Bis(1-naphthyl)-1,4-phenylenediamine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production .
化学反应分析
Types of Reactions
N,N’-Bis(1-naphthyl)-1,4-phenylenediamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can yield amines or other reduced derivatives .
科学研究应用
N,N’-Bis(1-naphthyl)-1,4-phenylenediamine has a wide range of applications in scientific research:
作用机制
The mechanism by which N,N’-Bis(1-naphthyl)-1,4-phenylenediamine exerts its effects is primarily related to its ability to transport holes in electronic devices. The compound’s molecular structure allows for efficient charge transfer, which is crucial for the performance of OLEDs and other optoelectronic devices. The naphthyl groups facilitate π-π interactions, enhancing the compound’s stability and charge mobility .
相似化合物的比较
Similar Compounds
N,N’-Diphenyl-N,N’-bis(1-naphthyl)-1,1’-biphenyl-4,4’-diamine: Another well-known hole-transporting material used in OLEDs.
4,4’-Bis(N-carbazolyl)-1,1’-biphenyl: Known for its high thermal stability and excellent electronic properties.
Tris(8-hydroxyquinoline)aluminum: Commonly used in OLEDs for its electron-transporting capabilities.
Uniqueness
N,N’-Bis(1-naphthyl)-1,4-phenylenediamine stands out due to its unique combination of high hole mobility, thermal stability, and ease of synthesis. These properties make it a preferred choice for various optoelectronic applications .
属性
CAS 编号 |
10368-27-1 |
|---|---|
分子式 |
C26H20N2 |
分子量 |
360.4 g/mol |
IUPAC 名称 |
1-N,4-N-dinaphthalen-1-ylbenzene-1,4-diamine |
InChI |
InChI=1S/C26H20N2/c1-3-11-23-19(7-1)9-5-13-25(23)27-21-15-17-22(18-16-21)28-26-14-6-10-20-8-2-4-12-24(20)26/h1-18,27-28H |
InChI 键 |
AOGDNNLIBAUIIX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=C2NC3=CC=C(C=C3)NC4=CC=CC5=CC=CC=C54 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


amino}ethan-1-ol](/img/structure/B14145689.png)
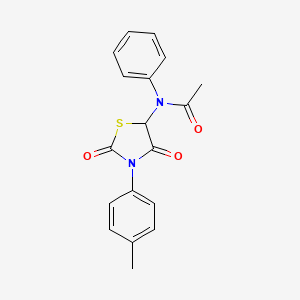
![Benzyl 5-cyano-6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-4-[4-(propan-2-yl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B14145701.png)
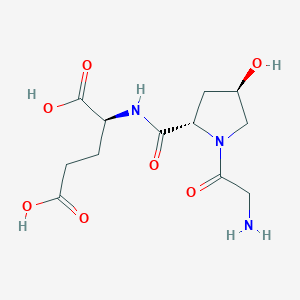
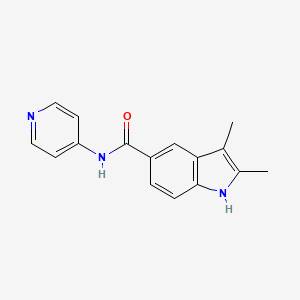
![N-(4-ethoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14145718.png)
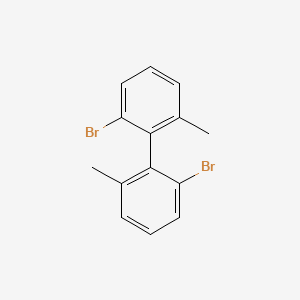
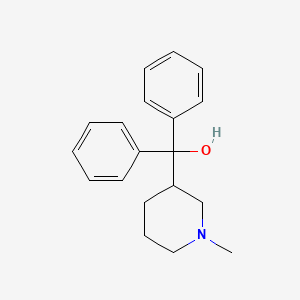
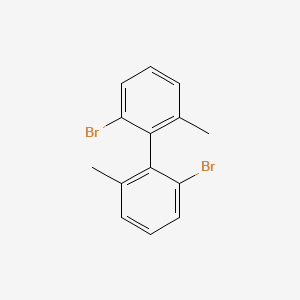
![Trimethyl[6-(trimethylazaniumyl)hexyl]arsanium](/img/structure/B14145743.png)
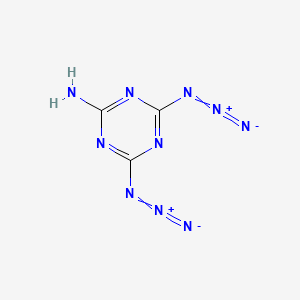
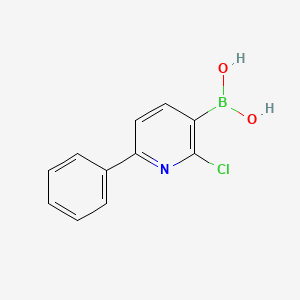

![(3aR,6aS)-5-(1,3-benzodioxol-5-yl)-3-(2,3-dimethoxyphenyl)-3aH-pyrrolo[3,4-d][1,2]oxazole-4,6(5H,6aH)-dione](/img/structure/B14145759.png)
